molecular formula C6H3F3N2O4 B1315306 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid CAS No. 78016-96-3

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B1315306
CAS No.: 78016-96-3
M. Wt: 224.09 g/mol
InChI Key: SEIZYICTEVXCSY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic organic compound that features a trifluoromethyl group attached to an imidazole ring. This compound is of interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the trifluoromethyl group imparts significant electronegativity and lipophilicity, which can influence the compound’s reactivity and biological activity.

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, may influence the compound’s stability, efficacy, and interactions within biological systems.

Keep in mind that more research is needed to fully understand the compound’s mechanism of action. If you have any further questions or need additional information, feel free to ask! 😊

!2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid) 123456789

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid plays a crucial role in biochemical reactions due to its trifluoromethyl group, which imparts significant electronegativity and acidity to the molecule . This compound interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For example, it can interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream signaling cascades . Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function . The compound’s trifluoromethyl group plays a critical role in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with the target molecules . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At higher doses, it can cause toxic or adverse effects, including disruption of cellular processes and damage to tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . These interactions are often mediated by the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects . The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions are influenced by the compound’s structural properties, including its trifluoromethyl group, which can enhance its solubility and transport efficiency .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and minimizing potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may be conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-1H-imidazole: Lacks the dicarboxylic acid groups, resulting in different chemical properties.

    1H-Imidazole-4,5-dicarboxylic acid: Does not contain the trifluoromethyl group, affecting its reactivity and biological activity.

    Trifluoromethyl-substituted benzoic acids: Similar trifluoromethyl group but different core structure.

Uniqueness

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid is unique due to the combination of the trifluoromethyl group and the imidazole ring with dicarboxylic acid functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O4/c7-6(8,9)5-10-1(3(12)13)2(11-5)4(14)15/h(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIZYICTEVXCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)C(F)(F)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507334
Record name 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78016-96-3
Record name 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid in the synthesis of coordination polymers?

A: this compound acts as an intriguing organic ligand in coordination polymer synthesis due to its ability to coordinate with metal ions through multiple sites. [, ] The molecule possesses both carboxylic acid groups and nitrogen atoms within its imidazole ring, offering diverse coordination modes. This versatility allows for the creation of diverse structural motifs within the resulting coordination polymers. [, ] Additionally, the presence of the trifluoromethyl group introduces steric effects, influencing the overall architecture and properties of the synthesized materials. []

Q2: How does the lanthanide contraction effect influence the crystal structures of 2D coordination polymers synthesized using this compound?

A: Research has shown that the lanthanide contraction effect plays a crucial role in determining the structural features of 2D coordination polymers formed using this compound. [] As the ionic radii of lanthanide ions decrease across the series, a noticeable impact is observed on the bond lengths and angles within the coordination framework. This systematic decrease in ionic radii leads to subtle variations in the overall crystal packing and dimensionality of the resulting 2D structures. []

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